molecular formula C8H13NO3S B2896173 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 1412433-64-7

8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one

Cat. No. B2896173
CAS RN: 1412433-64-7
M. Wt: 203.26
InChI Key: NIHTWNYVIFCTAN-UHFFFAOYSA-N
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Description

The compound “8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one” is a chemical compound with the molecular formula C8H13NO3S . It is part of the family of tropane alkaloids, which are known for their wide array of interesting biological activities .


Synthesis Analysis

The synthesis of this compound and others with the 8-azabicyclo[3.2.1]octane scaffold has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound often involve asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides . These reactions can afford optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 203.26 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Chemical Transformations and Synthetic Applications

One area of research involving 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one focuses on its role in chemical transformations. For instance, the reduction of substituted 2,8-Dioxabicyclo[3,2,1]oct-3-ylmethyl methanesulfonates with lithium aluminium hydride yields tetrahydrofuran derivatives, highlighting the compound's utility in generating structurally diverse molecules. This process involves a two-step reduction, with the reduction of the carbon-oxygen bond of the acetal occurring with retention of configuration, followed by the reduction of an intermediate epoxide. The success of the reaction depends on the configuration of the methane-sulfonyloxy group, demonstrating the compound's versatility in organic synthesis (Dimitriadis & Massy-Westropp, 1982).

Catalysis and Reaction Mechanisms

Another research application of this compound involves its use in catalysis and understanding reaction mechanisms. For example, the O-Sulfinylation of alcohols with methanesulfonyl cyanide or p-toluenesulfonyl cyanide in the presence of specific catalysts yields sulfinates in good yield. A mechanistic scheme involving sulfinyl cyanates is suggested, indicating the compound's role in facilitating complex chemical reactions and its potential in synthesizing valuable chemical intermediates (Barton, Jászberényi, & Theodorakis, 1991).

Structural and Spectroscopic Studies

Structural and spectroscopic studies also constitute an important application of this compound. For instance, the molecular structure of methane sulfonyl chloride was studied by electron diffraction, providing insights into the geometrical parameters and bond lengths of similar compounds. Such studies are crucial for understanding the physical and chemical properties of methanesulfonyl derivatives and their interactions in various chemical environments (Hargittai & Hargittai, 1973).

Biochemical Applications

In the realm of biochemistry, the microbial metabolism of methanesulfonic acid, a related compound, is extensively studied. This research highlights the biogeochemical cycling of sulfur and the use of methanesulfonate by diverse aerobic bacteria as a source of sulfur for growth. Understanding the biochemical pathways involved in the utilization of methanesulfonic acid and its derivatives can have implications for environmental science and microbial ecology (Kelly & Murrell, 1999).

Safety and Hazards

While specific safety and hazard information for “8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one” was not found in the search results, it is generally recommended to ensure good ventilation of the work station, avoid breathing dust, mist, spray, and avoid contact with skin and eyes when handling similar chemical compounds .

properties

IUPAC Name

8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3S/c1-13(11,12)9-6-2-3-7(9)5-8(10)4-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHTWNYVIFCTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1412433-64-7
Record name 8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one
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